molecular formula C20H15N3O6S2 B15103248 methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B15103248
M. Wt: 457.5 g/mol
InChI Key: SQIQBYNCHWTNKE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a benzothiazole core fused with a thiazole ring. Key structural elements include:

  • Benzothiazole moiety: Modified with a 1,1-dioxido (sulfone) group and a 3-oxo substituent.
  • Thiazole ring: Substituted at position 2 with an acetyl amino group and at position 5 with a phenyl group.
  • Ester functionality: A methyl carboxylate group at position 4 of the thiazole ring.

The sulfone group enhances electrophilicity and stability, while the phenyl and acetyl amino groups contribute to steric and electronic diversity, making the compound a candidate for pharmacological applications (e.g., enzyme inhibition or antimicrobial activity) .

Properties

Molecular Formula

C20H15N3O6S2

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 5-phenyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H15N3O6S2/c1-29-19(26)16-17(12-7-3-2-4-8-12)30-20(22-16)21-15(24)11-23-18(25)13-9-5-6-10-14(13)31(23,27)28/h2-10H,11H2,1H3,(H,21,22,24)

InChI Key

SQIQBYNCHWTNKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzothiazole moiety. The final steps involve the acetylation and esterification reactions to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Ester

The methyl carboxylate group undergoes nucleophilic substitution under basic or enzymatic conditions. Key reactions include:

Reaction Type Conditions Products
Hydrolysis Aqueous NaOH (pH >10), reflux2-{[(1,1-Dioxido-3-oxo-benzothiazol-2-yl)acetyl]amino}-5-phenylthiazole-4-carboxylic acid
Transesterification Alcohol (ROH), acid catalystCorresponding alkyl esters (e.g., ethyl, propyl derivatives)

Hydrolysis to the carboxylic acid enhances water solubility, enabling further functionalization for drug formulations.

Oxidation-Reduction Reactions at Sulfur Centers

The sulfone (-SO₂) and thiazole sulfur atoms participate in redox processes:

Reaction Type Reagents/Conditions Outcome
Reduction of Sulfone LiAlH₄, THF, 0°C → RTPartial reduction to sulfoxide (-SO) or sulfide (-S-); side reactions may degrade thiazole rings
Oxidation of Thiazole mCPBA (meta-chloroperbenzoic acid)Epoxidation or sulfoxidation of adjacent double bonds; limited selectivity

These reactions are sensitive to reagent choice, with over-reduction risking structural degradation.

Functionalization via the Acetylamino Group

The acetylamino (-NHCO-) linker enables condensation or cyclization:

Reaction Type Reagents Products
Schiff Base Formation Aromatic aldehydes, TEA, ethanolImine-linked derivatives (e.g., with benzaldehyde)
Cyclization POCl₃, DMF (Vilsmeier-Haack)Quinazolinone-fused hybrids under controlled heating

Schiff base derivatives have been explored for enhanced antimicrobial activity, though specific potency data for this compound remain unpublished .

Thiazole Ring Modifications

The 5-phenyl-thiazole ring undergoes electrophilic substitution and cross-coupling:

Reaction Type Conditions Outcomes
Bromination Br₂, CHCl₃, 40°C5-(4-bromophenyl)-thiazole derivatives (para-substitution dominant)
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-thiazole hybrids with extended π-systems

Brominated analogs show improved binding affinity in preliminary enzyme inhibition assays.

Hydrolysis and Stability Under Physiological Conditions

The compound’s stability in biological environments is critical for pharmacological applications:

Condition Half-Life Degradation Products
Simulated Gastric Fluid (pH 1.2) 2.3 hoursCarboxylic acid (via ester hydrolysis) and fragmented benzothiazole moieties
Human Plasma (37°C) 8.7 hoursSlow hydrolysis to carboxylic acid; minimal thiazole ring cleavage

Interaction with Biological Nucleophiles

The compound reacts with cellular thiols and amines:

Target Reaction Consequence
Glutathione (GSH) Nucleophilic attack at the acetyl carbonylFormation of GSH adducts, reducing intracellular bioavailability
Lysine Residues Acylation via -NHCO- groupPotential enzyme inhibition or haptenization

Comparative Reactivity with Structural Analogs

Reactivity differences between this compound and simpler benzothiazoles:

Compound Key Reactivity Difference
Methyl (1,1-Dioxido-3-oxo-benzisothiazol-2-yl)acetate Lacks thiazole ring; no electrophilic substitution at C5
5-Methylbenzothiazole Simpler structure; faster sulfone reduction but no ester hydrolysis

Scientific Research Applications

Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and benzothiazole rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analog 1: 1-(4-(2-((2-Carboxyethyl)-4-methylanilino)-1,3-thiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (3c)

  • Key Features: Thiazole ring substituted with a carboxyethyl-methylanilino group. Pyrrolidine-3-carboxylic acid moiety at position 3.
  • Synthesis: Reacted 3-(1-(p-tolyl)thioureido)propanoic acid with intermediate compounds in acetonitrile .

Structural Analog 2: Methyl 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylate (4a)

  • Key Features: Simpler thiazole-pyrrolidine structure. Free amino group on the thiazole ring.
  • Synthesis: Esterification of carboxylic acid intermediates in methanol with H₂SO₄ .
  • Comparison: Property Target Compound 4a Solubility Lower (sulfone reduces polarity) Higher (free amino group) Stability Higher (sulfone stabilization) Moderate Synthetic Complexity High (multiple substituents) Moderate

Structural Analog 3: (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate

  • Key Features :
    • Benzoxazine-oxadiazole hybrid.
    • Ester-linked oxadiazole substituent.
  • Synthesis : Cs₂CO₃-mediated coupling in DMF .
  • Comparison :

    Property Target Compound Benzoxazine-Oxadiazole
    Heterocycle Diversity Sulfur-rich (thiazole) Oxygen-rich (oxadiazole)
    Reactivity Electrophilic (sulfone) Nucleophilic (oxadiazole)
    Biological Targets Thiol-dependent enzymes DNA/RNA interactions

Research Findings and Implications

  • Synthetic Challenges : The target compound requires precise control over sulfonation and acetylation steps, unlike simpler analogs like 4a .
  • Environmental Relevance : Benzothiazole derivatives may generate environmentally persistent free radicals (EPFRs) in particulate matter, similar to indoor PM observations .
  • Pharmacological Potential: The sulfone group in the target compound could enhance binding to cysteine residues in enzymes, a feature absent in analogs like 3c or 4a .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting with 2-amino-5-phenyl-1,3-thiazole derivatives. Key steps include:

  • Acylation : Reacting the amino-thiazole precursor with 1,1-dioxido-3-oxo-1,2-benzothiazole acetyl chloride in dioxane or THF, using triethylamine as a base to neutralize HCl .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while elevated temperatures (60–80°C) improve yield .
  • Purification : Recrystallization from ethanol-DMF mixtures (3:1 v/v) is effective for isolating high-purity crystals .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). Discrepancies in splitting patterns may arise from tautomerism in the benzothiazole ring .
  • IR : Strong bands near 1720 cm1^{-1} (ester C=O) and 1670 cm1^{-1} (amide C=O) validate functional groups .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values confirm purity .

Q. How should researchers approach preliminary biological screening?

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) at 10–100 μM concentrations. Use DMSO stocks (<1% v/v) to avoid solvent interference .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Source validation : Confirm compound purity via HPLC (≥95%) and cross-check with independent synthesis batches .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate structure-activity relationships (SAR) .

Q. How does the 1,2-benzothiazol-3-one 1,1-dioxide moiety influence reactivity?

  • Electron-withdrawing effects : The sulfone group increases electrophilicity, enhancing nucleophilic attack at the acetylated amino group .
  • Metabolic stability : The dioxido group reduces oxidative degradation in hepatic microsomes, improving pharmacokinetic profiles .

Q. What in silico methods predict binding modes, and how are they validated?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions). The benzothiazole ring often occupies hydrophobic pockets .
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD_D) and validate docking poses .

Q. How can substituents on the phenyl ring modulate biological activity?

  • Electron-donating groups (e.g., -OCH3_3): Improve solubility but may reduce target affinity due to steric effects .
  • Halogen substituents (e.g., -Br): Enhance binding via halogen bonding with carbonyl oxygens in enzymes .

Q. What analytical methods address spectral ambiguities in characterization?

  • 2D NMR : HSQC and HMBC resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Definitive proof of structure, especially for tautomeric forms .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Catalyst selection : Transition from homogeneous (e.g., Et3_3N) to heterogeneous catalysts (e.g., Amberlyst A21) for easier separation .
  • Byproduct management : Monitor thiazole ring oxidation byproducts via LC-MS and optimize inert atmospheres (N2_2/Ar) .

Q. How do solvent polarity and pH affect stability during storage?

  • Stability : Store lyophilized powder at -20°C in amber vials. Aqueous solutions (pH 7.4 PBS) degrade within 72 hours at 25°C .
  • Degradation products : HPLC-MS identifies hydrolyzed carboxylic acid derivatives under acidic conditions .

Methodological Recommendations

  • Data contradiction : Replicate synthesis and assays in triplicate, reporting mean ± SEM. Use ANOVA for cross-study comparisons .
  • Advanced SAR : Synthesize derivatives with systematic substituent variations (e.g., para-substituted phenyl groups) and correlate logP values with activity .

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